2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with two aromatic rings, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the pyrazine ring: The triazole intermediate is then reacted with suitable diketones or diesters to form the pyrazine ring.
Introduction of aromatic substituents:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens or halogenating agents.
Scientific Research Applications
2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells through synthetic lethality.
Biological Studies: It is used in the investigation of structure-activity relationships (SAR) to understand the interaction of triazolopyrazine derivatives with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as solid composite propellants.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with molecular targets such as PARP1. As a PARP1 inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage in cancer cells, leading to cell death through synthetic lethality . This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair pathways.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione include other triazolopyrazine derivatives, such as:
1,2,4-triazolo[4,3-a]pyridine ureas: These compounds are also studied for their kinase inhibitory activities and potential therapeutic applications.
Polynitromethyl derivatives of furazano[3,4-e]di([1,2,4]triazolo)-[4,3-a3′,4′-c]pyrazine: These derivatives are explored for their use in solid composite propellants due to their energetic properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against PARP1, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-5-6-16(3)18(11-14)13-26-22(28)25-10-9-24(21(27)20(25)23-26)19-8-7-15(2)17(4)12-19/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXACWYUVUGWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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